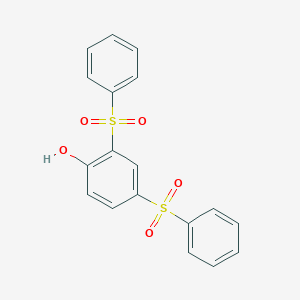

2,4-Bis(phenylsulfonyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Bis(phenylsulfonyl)phenol is an organic compound with the molecular formula C18H14O5S2 . It is a white crystalline powder that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . It is commonly used as a protective or activating group in organic synthesis .

Molecular Structure Analysis

The molecular weight of 2,4-Bis(phenylsulfonyl)phenol is 374.44 . The InChI code is 1S/C18H14O5S2/c19-17-12-11-16 (24 (20,21)14-7-3-1-4-8-14)13-18 (17)25 (22,23)15-9-5-2-6-10-15/h1-13,19H .Physical And Chemical Properties Analysis

2,4-Bis(phenylsulfonyl)phenol is a white crystalline powder . It has a melting point of 158 °C . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .科学的研究の応用

Organic Synthesis: Protecting and Activating Groups

2,4-Bis(phenylsulfonyl)phenol: is commonly used in organic synthesis as a protecting group for aromatic compounds . It serves to shield functional groups from the reactivity of other moieties during multi-step synthetic processes. Additionally, it can act as an activating group, enhancing the reactivity of certain chemical species towards desired transformations.

Catalysis: Acidic Catalysis and Reduction Reactions

In the realm of catalysis, this compound finds utility as an acidic catalyst . Its phenolsulfonyl groups can donate protons, facilitating acid-catalyzed reactions. It’s also employed as a reducing agent in various chemical reactions, aiding in the reduction of substrates to produce more stable products.

Antifungal Applications: Molecular Docking Studies

2,4-Bis(phenylsulfonyl)phenol: has shown promise in antifungal applications. Molecular docking studies suggest that derivatives of this compound can bind to the active sites of enzymes in fungal organisms, potentially inhibiting their growth .

Safety and Hazards

2,4-Bis(phenylsulfonyl)phenol is irritating to the skin, eyes, and respiratory tract . Appropriate safety measures should be taken when handling and storing this compound, such as wearing protective eyewear, gloves, and a face mask . If contact occurs, the area should be immediately rinsed with water and medical help should be sought .

作用機序

Target of Action

2,4-Bis(phenylsulfonyl)phenol is an organic compound that is commonly used in organic synthesis . It acts as a protective or activating group for aromatic compounds . .

Mode of Action

The compound is a strong acidic compound that can react with strong bases to produce salts . It is often used as a catalyst, acidic catalyst, and reducing agent in organic synthesis reactions

Pharmacokinetics

It is known that the compound is a white crystalline powder that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . This suggests that it may have good bioavailability when administered in these solvents.

Action Environment

The action, efficacy, and stability of 2,4-Bis(phenylsulfonyl)phenol can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as it is a strong acidic compound . Additionally, it should be stored in a sealed, dry, and light-avoiding environment to maintain its stability .

特性

IUPAC Name |

2,4-bis(benzenesulfonyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5S2/c19-17-12-11-16(24(20,21)14-7-3-1-4-8-14)13-18(17)25(22,23)15-9-5-2-6-10-15/h1-13,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJQCYQTWIAJBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(phenylsulfonyl)phenol | |

CAS RN |

177325-75-6 |

Source

|

| Record name | 2,4-Bis(phenylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the function of 2,4-Bis(phenylsulfonyl)phenol in the thermosensitive recording material?

A1: The research paper describes a thermosensitive recording material composed of several layers, one of which contains 2,4-Bis(phenylsulfonyl)phenol along with an electron-donating colorless dye and a sulfonic acid-modified polyvinyl alcohol electron-accepting compound []. While the specific interaction mechanism of 2,4-Bis(phenylsulfonyl)phenol is not explicitly detailed, its presence within this layer suggests it plays a role in the heat-induced color development process. This could involve facilitating electron transfer between the dye and the electron-accepting compound upon heating, ultimately leading to the formation of the visible image.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)